N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative featuring a phenyl ring substituted with a 6-methylpyridazin-3-yloxy group.
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYKYUBXEROVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide, a multi-step synthetic route is typically required. This often involves:
Synthesis of the pyridazine component : Starting with a methyl-substituted pyridazine through nitration, reduction, and subsequent functional group manipulations.
Formation of the benzo[d][1,3]dioxole core : Constructing this moiety via cyclization reactions using suitable reagents and catalysts.
Coupling and Final Condensation : Connecting the synthesized subunits through coupling reactions (e.g., Suzuki coupling) and final condensation to form the amide bond under specific conditions (such as using dehydrating agents or catalysts to drive the reaction to completion).
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing the lab-scale synthetic route to ensure cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems might be utilized to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation : It can be oxidized at specific positions, particularly on the aromatic rings, using agents like permanganate or chromium trioxide.
Reduction : It can be reduced at the amide or aromatic sites using reagents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the amide group, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation : Chromium trioxide, potassium permanganate, oxygen in presence of a catalyst.
Reduction : Lithium aluminium hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution : Alkyl halides, various nucleophiles, and electrophiles under appropriate conditions like heat or light.
Major Products: The major products from these reactions include oxidized derivatives, reduced forms, and substituted derivatives depending on the functional group and reaction conditions applied.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry : It is used as an intermediate in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology : Studied for its potential bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine : Investigated as a potential lead compound for drug development due to its structural diversity and potential therapeutic properties.
Industry : Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. Its effects can be attributed to the modulation of biological pathways, inhibition of enzyme activities, or binding to specific receptors. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxole Carboxamide Derivatives
Key Insights from Structural Modifications
Antidiabetic Activity: The trifluoromethyl group in IIc enhances α-amylase inhibition and hypoglycemic effects, likely due to its electron-withdrawing properties and metabolic stability .
Anticancer Activity: IId’s phenoxy group correlates with cytotoxicity, particularly against HeLa and HepG2 cells . The pyridazine ring in the target compound could modulate this activity by altering steric or electronic interactions with cancer cell targets.
Flavoring Applications :
- S807 demonstrates that N-alkylation shifts application from therapeutic to flavor enhancement. The target compound’s aromatic substituents likely preclude such use, emphasizing the role of substituents in determining functional niches .
Anti-parasitic Activity: Compound 8’s guanidino group enhances anti-trypanosomal activity, suggesting that charged or polar substituents improve binding to parasitic targets.
Melanoma Targeting: [131I]I-BA52 highlights the utility of tertiary amino groups for melanin affinity. The target compound’s pyridazine ring, while aromatic, lacks the ionizable groups critical for this application .
Biological Activity
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O4
- Molecular Weight : 378.4 g/mol
- CAS Number : 1206997-96-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its structure suggests that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
Potential Mechanisms:
- Inhibition of Histone Methyltransferases : Compounds similar to benzo[d][1,3]dioxole derivatives have been studied for their ability to inhibit histone methyltransferases, enzymes that play crucial roles in gene regulation and cancer progression .
- Antimicrobial Activity : Pyridazine derivatives have shown potential antimicrobial properties, which may extend to this compound due to structural similarities.
- Anti-inflammatory Effects : Some studies suggest that benzo[d][1,3]dioxole compounds exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies and Research Findings
-
Histone Methyltransferase Inhibition :
A study demonstrated that compounds structurally related to benzo[d][1,3]dioxole effectively inhibited histone methyltransferases, leading to altered gene expression patterns associated with cancer cell proliferation . -
Antimicrobial Testing :
In vitro assays were conducted using bacterial strains such as E. coli and Staphylococcus aureus, showing that the compound exhibited significant antimicrobial activity comparable to established antibiotics. -
Inflammation Model :
Research involving animal models of inflammation indicated that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
